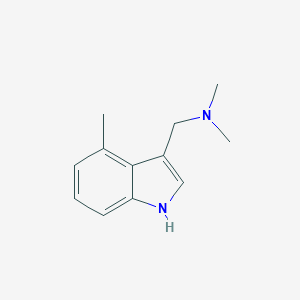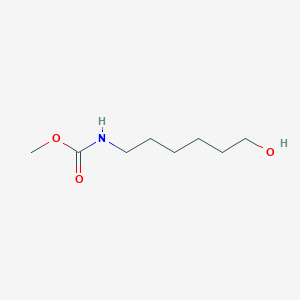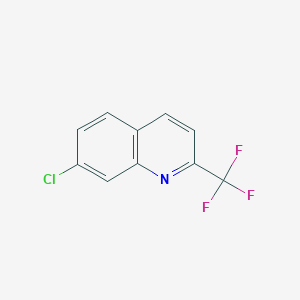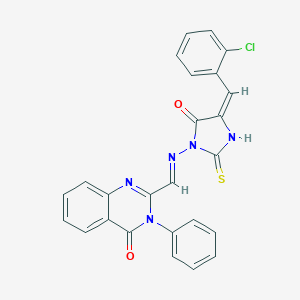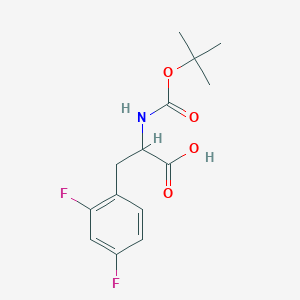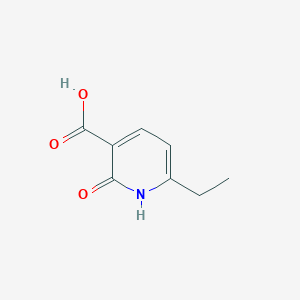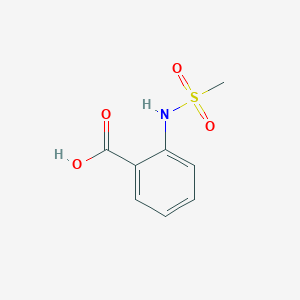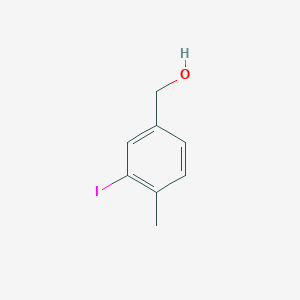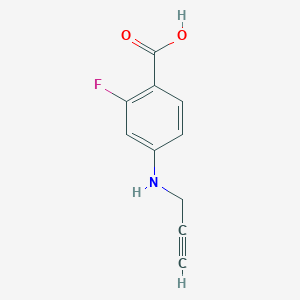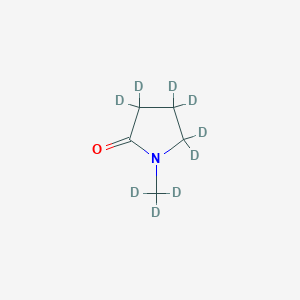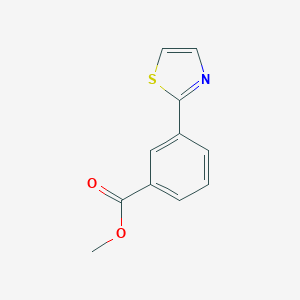![molecular formula C14H11N5O3 B063392 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione CAS No. 169692-29-9](/img/structure/B63392.png)
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione, also known as febuxostat, is a non-purine selective inhibitor of xanthine oxidase. It is commonly used to treat hyperuricemia and gout. Febuxostat has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
Febuxostat works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione reduces the production of uric acid, which can help to prevent the formation of uric acid crystals and the development of gout.
Biochemische Und Physiologische Effekte
Febuxostat has been shown to effectively lower serum uric acid levels in patients with hyperuricemia and gout. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that it may not be effective in all patients, particularly those with severe gout or kidney disease.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione. One area of interest is the potential use of 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease. Additionally, further research could be done to investigate the potential anti-inflammatory and antioxidant effects of 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione, as well as its effects on other biochemical pathways. Finally, more research could be done to identify potential biomarkers for 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione response, which could help to personalize treatment for patients with hyperuricemia and gout.
Synthesemethoden
Febuxostat is typically synthesized by reacting 2-aminobenzophenone with 4-tert-butyl-2,6-dimethyl-3,5-dinitrophenol, followed by reduction with sodium dithionite. The resulting compound is then treated with sodium hydroxide to form 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione.
Wissenschaftliche Forschungsanwendungen
Febuxostat has been widely studied for its potential therapeutic applications in the treatment of hyperuricemia and gout. It has also been investigated for its potential use in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease. Additionally, 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione has been studied for its potential anti-inflammatory and antioxidant effects.
Eigenschaften
CAS-Nummer |
169692-29-9 |
|---|---|
Produktname |
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione |
Molekularformel |
C14H11N5O3 |
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione |
InChI |
InChI=1S/C14H11N5O3/c1-17-10-9(12(21)18(2)14(17)22)19-11(20)7-5-3-4-6-8(7)15-13(19)16-10/h3-6H,1-2H3,(H,15,16) |
InChI-Schlüssel |
JANRJYXIXYWRNZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4NC3=N2 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4NC3=N2 |
Synonyme |
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




